![molecular formula C15H15ClO3S B14361603 1-[3-(Benzenesulfonyl)propoxy]-4-chlorobenzene CAS No. 90183-81-6](/img/structure/B14361603.png)
1-[3-(Benzenesulfonyl)propoxy]-4-chlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Benzenesulfonyl)propoxy]-4-chlorobenzene is an organic compound that features a benzenesulfonyl group attached to a propoxy chain, which is further connected to a chlorobenzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Benzenesulfonyl)propoxy]-4-chlorobenzene typically involves the reaction of 4-chlorophenol with 3-chloropropyl benzenesulfonate. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(Benzenesulfonyl)propoxy]-4-chlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorobenzene moiety.
Oxidation: The benzenesulfonyl group can undergo oxidation reactions, leading to the formation of sulfone derivatives.
Reduction: The compound can be reduced under specific conditions to yield corresponding reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with different nucleophiles.
Oxidation: Sulfone derivatives.
Reduction: Reduced forms of the original compound.
Applications De Recherche Scientifique
1-[3-(Benzenesulfonyl)propoxy]-4-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[3-(Benzenesulfonyl)propoxy]-4-chlorobenzene involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with nucleophilic sites on biomolecules, leading to various biological effects. The chlorobenzene moiety can participate in electrophilic aromatic substitution reactions, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[3-(Benzenesulfonyl)propoxy]-4-bromobenzene: Similar structure but with a bromine atom instead of chlorine.
1-[3-(Benzenesulfonyl)propoxy]-4-fluorobenzene: Similar structure but with a fluorine atom instead of chlorine.
1-[3-(Benzenesulfonyl)propoxy]-4-iodobenzene: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
1-[3-(Benzenesulfonyl)propoxy]-4-chlorobenzene is unique due to the presence of the chlorobenzene moiety, which imparts specific chemical reactivity and properties
Propriétés
Numéro CAS |
90183-81-6 |
|---|---|
Formule moléculaire |
C15H15ClO3S |
Poids moléculaire |
310.8 g/mol |
Nom IUPAC |
1-[3-(benzenesulfonyl)propoxy]-4-chlorobenzene |
InChI |
InChI=1S/C15H15ClO3S/c16-13-7-9-14(10-8-13)19-11-4-12-20(17,18)15-5-2-1-3-6-15/h1-3,5-10H,4,11-12H2 |
Clé InChI |
IMVUHYHHIPBWAN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)CCCOC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


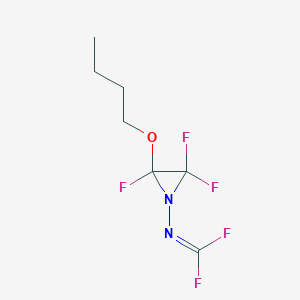
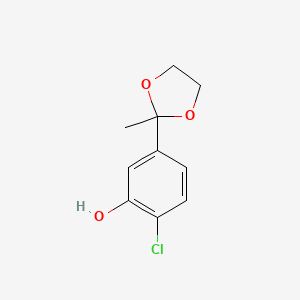
![N~1~-Phenyl-2-[(3-phenylacryloyl)amino]propanediamide](/img/structure/B14361539.png)
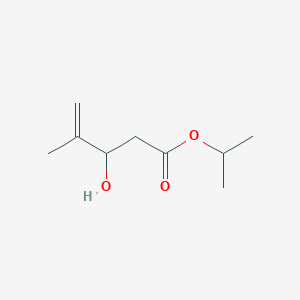
![10,10'-(Propane-1,3-diyl)di(benzo[g]pteridine-2,4(3H,10H)-dione)](/img/structure/B14361557.png)
![2-[2-(4-Methylphenyl)aziridin-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14361563.png)
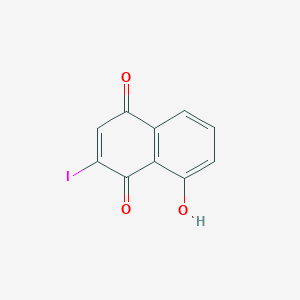
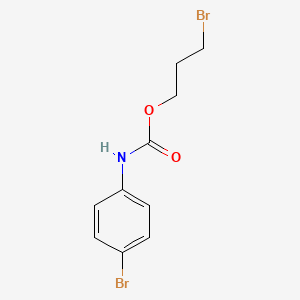
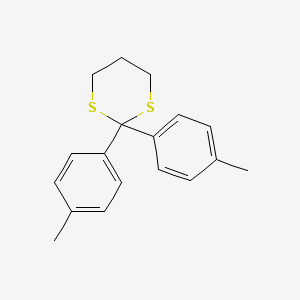

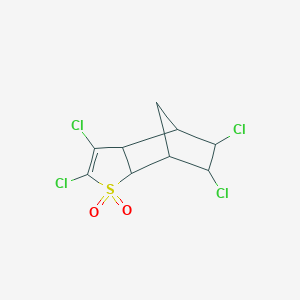
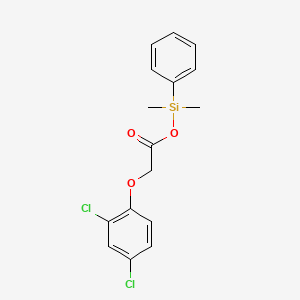
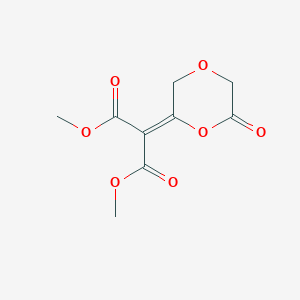
![1-{[1-(4-Chlorophenyl)cyclopentyl]methyl}-1H-1,2,4-triazole](/img/structure/B14361620.png)
